Cas no 890095-79-1 (5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride)
5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
- 5,7-Dichlorobenzo[c][1,2,5]oxadiazole-4-sulfonyl chloride
- DTXSID301215217
- AKOS016347560
- 890095-79-1
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- Inchi: 1S/C6HCl3N2O3S/c7-2-1-3(8)6(15(9,12)13)5-4(2)10-14-11-5/h1H
- InChI Key: QPFBVUHZOCXJRV-UHFFFAOYSA-N
- SMILES: ClC1C=C(C2C(C=1S(=O)(=O)Cl)=NON=2)Cl
Computed Properties
- Exact Mass: 285.877346Da
- Monoisotopic Mass: 285.877346Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 81.4Ų
5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626130-500mg |
5,7-Dichlorobenzo[c][1,2,5]oxadiazole-4-sulfonyl chloride |
890095-79-1 | 98% | 500mg |
¥6657.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626130-1g |
5,7-Dichlorobenzo[c][1,2,5]oxadiazole-4-sulfonyl chloride |
890095-79-1 | 98% | 1g |
¥7459.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626130-2g |
5,7-Dichlorobenzo[c][1,2,5]oxadiazole-4-sulfonyl chloride |
890095-79-1 | 98% | 2g |
¥10029.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626130-5g |
5,7-Dichlorobenzo[c][1,2,5]oxadiazole-4-sulfonyl chloride |
890095-79-1 | 98% | 5g |
¥18639.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626130-10g |
5,7-Dichlorobenzo[c][1,2,5]oxadiazole-4-sulfonyl chloride |
890095-79-1 | 98% | 10g |
¥41044.00 | 2024-04-26 | |
| Ambeed | A1691686-10g |
5,7-Dichlorobenzo[c][1,2,5]oxadiazole-4-sulfonyl chloride |
890095-79-1 | 98% | 10g |
$3777.0 | 2025-04-15 |
5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride Suppliers
5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
Introduction to 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CAS No. 890095-79-1)
5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 890095-79-1, belongs to the benzoxadiazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and structural versatility. The presence of chlorine substituents at the 5th and 7th positions, along with a sulfonyl chloride functional group at the 4th position, enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.
The sulfonyl chloride moiety is particularly noteworthy as it facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups such as amines and alcohols. This property makes 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride a versatile building block for the synthesis of more complex molecules. In recent years, there has been a growing interest in benzoxadiazole derivatives due to their potential applications in drug development and material science.
Recent studies have highlighted the pharmacological significance of benzoxadiazole derivatives. For instance, modifications of the benzoxadiazole core have led to the discovery of compounds with anti-inflammatory, antimicrobial, and anticancer properties. The chlorine atoms in 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride not only influence its electronic properties but also serve as handles for further functionalization. This allows researchers to tailor the compound's characteristics for specific applications.
The sulfonyl chloride group is particularly useful in medicinal chemistry because it can be converted into sulfonamides or other sulfonate derivatives through reaction with amines or hydroxyl groups. These derivatives have been extensively studied for their therapeutic effects. For example, sulfonamides are well-known for their antibacterial properties and have been used in the development of antibiotics since the 20th century. The ability to easily introduce these functional groups makes 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride a valuable reagent in drug discovery pipelines.
In addition to pharmaceutical applications, benzoxadiazole derivatives have shown promise in material science. They can be incorporated into polymers and coatings to enhance thermal stability and mechanical strength. The chlorine atoms in 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride can participate in cross-linking reactions with other organic molecules, leading to the formation of high-performance materials. This dual functionality—pharmacological relevance and material science utility—makes this compound a subject of intense research interest.
The synthesis of 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride typically involves multi-step organic reactions starting from commercially available precursors. The introduction of chlorine atoms at the 5th and 7th positions can be achieved through chlorination reactions using reagents such as phosphorus oxychloride (POCl₃). Subsequent functionalization at the 4th position with a sulfonyl chloride group is commonly performed using chlorosulfonic acid or sulfur trioxide chlorides. These synthetic routes highlight the compound's accessibility despite its complex structure.
Recent advancements in synthetic methodologies have improved the efficiency and scalability of producing 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride. Catalytic processes and green chemistry approaches have been explored to minimize waste and reduce reaction times. For instance, transition metal-catalyzed cross-coupling reactions can be employed to introduce chlorine atoms with higher selectivity and yield. Such innovations are crucial for making large-scale production feasible while maintaining high chemical purity.
The biological activity of 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride has been extensively evaluated in various cell-based assays and animal models. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. However,further research is needed to fully elucidate its mechanism of action and therapeutic potential. Collaborative efforts between synthetic chemists and biologists are essential for translating these findings into clinical applications.
In conclusion,5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CAS No. 890095-79-1) is a multifunctional compound with significant potential in pharmaceuticals and materials science。 Its unique structural features,including chlorine substituents and a sulfonyl chloride group,make it a valuable intermediate for further chemical modifications。 The growing body of research on benzoxadiazole derivatives underscores their importance as scaffolds for drug discovery。 As synthetic methodologies continue to evolve,the accessibility and utility of this compound are expected to expand,opening new avenues for innovation。
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